5-fluoro MMB-PICA butanoic acid metabolite
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Overview
Description
5-fluoro MMB-PICA butanoic acid metabolite is a synthetic cannabinoid metabolite. It is a metabolite of MMB2201, a synthetic cannabinoid receptor agonist. This compound is primarily used as an analytical reference standard in forensic and research applications .
Preparation Methods
The preparation of 5-fluoro MMB-PICA butanoic acid metabolite involves the synthesis of its parent compound, MMB2201, followed by its metabolic conversion. The synthetic route typically involves the reaction of 5-fluoropentylindole with valine, followed by ester hydrolysis to yield the butanoic acid metabolite
Chemical Reactions Analysis
5-fluoro MMB-PICA butanoic acid metabolite undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized metabolites.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-fluoro MMB-PICA butanoic acid metabolite is used in various scientific research applications, including:
Forensic Chemistry: It is used as an analytical reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
Toxicology: The compound is studied to understand the metabolic pathways and toxicological effects of synthetic cannabinoids.
Pharmacology: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of synthetic cannabinoids.
Mechanism of Action
The mechanism of action of 5-fluoro MMB-PICA butanoic acid metabolite involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. The compound acts as an agonist, binding to these receptors and mimicking the effects of natural cannabinoids. This interaction leads to various physiological and psychological effects, including altered perception, mood changes, and potential toxic effects .
Comparison with Similar Compounds
5-fluoro MMB-PICA butanoic acid metabolite is similar to other synthetic cannabinoid metabolites, such as:
- 5-fluoro MDMB-PICA butanoic acid metabolite
- 5-fluoro MMB-FUBINACA butanoic acid metabolite
- 5-fluoro MDMB-PINACA butanoic acid metabolite
These compounds share similar structures and metabolic pathways but differ in their specific chemical modifications and potency. This compound is unique due to its specific fluorine substitution and its parent compound, MMB2201 .
Properties
Molecular Formula |
C19H25FN2O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H25FN2O3/c1-13(2)17(19(24)25)21-18(23)15-12-22(11-7-3-6-10-20)16-9-5-4-8-14(15)16/h4-5,8-9,12-13,17H,3,6-7,10-11H2,1-2H3,(H,21,23)(H,24,25)/t17-/m0/s1 |
InChI Key |
QVSMBMRTAUDVKS-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CN(C2=CC=CC=C21)CCCCCF |
Origin of Product |
United States |
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